

Application Notes and Protocols: Enantioselective Synthesis of (-)-Alstonerine

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Compound of Interest

Compound Name: *Alstoyunine E*

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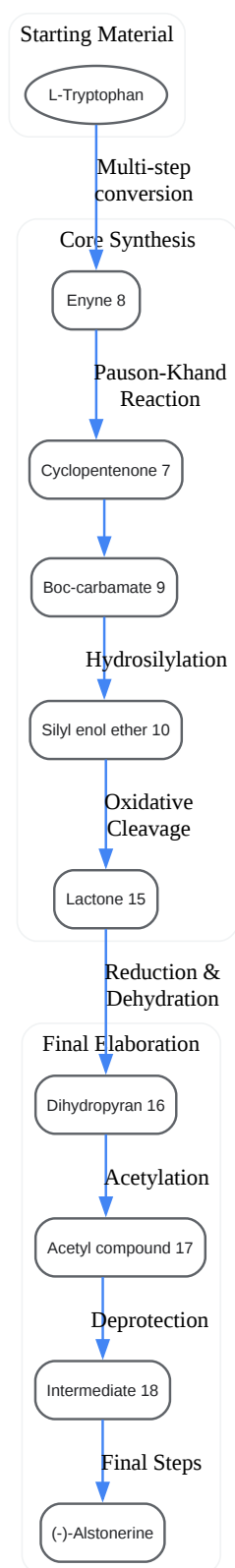
These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of the indole alkaloid (-)-alstonerine. This document summarizes the key findings and methodologies from the concise 15-step synthesis developed by Miller and Martin, which commences from L-tryptophan. Additionally, a plausible signaling pathway for the cytotoxic activity of (-)-alstonerine is presented based on common mechanisms of related alkaloids.

Introduction

(-)-Alstonerine is a complex, biologically active indole alkaloid belonging to the macroline/sarpagine family.^[1] These alkaloids are known for a range of biological activities, including hypotensive, antiamoebic, and antimalarial properties.^[1] Notably, (-)-alstonerine has demonstrated cytotoxic activity against human lung cancer cell lines, making it a compound of interest for further investigation in drug development.^[1] The intricate azabicyclo[3.3.1]nonane core structure fused to an indole ring presents a significant synthetic challenge. The synthesis detailed herein, developed by Miller and Martin, represents a concise and enantioselective approach, notable for its strategic use of a Pauson-Khand reaction to construct the key azabridged bicyclic skeleton.^{[1][2]} This 15-step synthesis proceeds with an overall yield of 4.4% from readily available L-tryptophan.

Enantioselective Synthesis of (-)-Alstonerine: A Workflow Overview

The following diagram illustrates the key stages of the enantioselective total synthesis of (-)-alstonerine, highlighting the major transformations and intermediates.



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Caption: Key stages in the enantioselective synthesis of (-)-Alstonerine.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the enantioselective synthesis of (-)-alstonerine.

Step	Starting Material	Product	Reagents and Conditions	Yield (%)
Pauson-Khand Reaction	Enyne 8	Cyclopentenone 7	Co ₂ (CO) ₈ , Toluene, 60 °C	75
Boc Protection	Cyclopentenone 7	Boc-carbamate 9	(Boc) ₂ O, DMAP, CH ₂ Cl ₂	99
Hydrosilylation	Boc-carbamate 9	Silyl enol ether 10	PhMe ₂ SiH, (Ph ₃ P) ₃ RhCl, THF	85
Oxidative Cleavage and Lactonization	Silyl enol ether 10	Lactone 15	OsO ₄ (cat.), NaIO ₄ , THF/H ₂ O; then NaBH ₄ ; then H ⁺	60
Dihydropyran Formation	Lactone 15	Dihydropyran 16	DIBAL-H, CH ₂ Cl ₂ , -78 °C; then dehydration	78
Acetylation	Dihydropyran 16	Acetyl compound 17	Cl ₃ CCOCl, pyridine; then Zn, AcOH	75
Deprotection	Acetyl compound 17	Intermediate 18	TMSI, CH ₂ Cl ₂	85
Overall Yield	L-Tryptophan	(-)-Alstonerine	15 Steps	4.4

Experimental Protocols

Detailed experimental protocols for the key transformations in the synthesis of (-)-alstonerine are provided below. These are based on the procedures reported by Miller and Martin.

Pauson-Khand Reaction for the Synthesis of Cyclopentenone 7

To a solution of the enyne 8 in toluene is added $\text{Co}_2(\text{CO})_8$ at room temperature. The reaction mixture is heated to 60 °C and stirred until the starting material is consumed as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclopentenone 7.

Boc Protection of Cyclopentenone 7 to Yield Boc-carbamate 9

To a solution of cyclopentenone 7 in CH_2Cl_2 is added di-tert-butyl dicarbonate $((\text{Boc})_2\text{O})$ and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature until completion. The solvent is evaporated, and the crude product is purified by flash chromatography to give the Boc-protected compound 9.

Hydrosilylation of Boc-carbamate 9 to form Silyl enol ether 10

A solution of Boc-carbamate 9 in THF is treated with dimethylphenylsilane (PhMe_2SiH) and Wilkinson's catalyst $((\text{Ph}_3\text{P})_3\text{RhCl})$. The reaction mixture is stirred at room temperature until the enone is fully consumed. The solvent is removed in vacuo, and the resulting residue is purified by chromatography to provide the silyl enol ether 10.

Oxidative Cleavage and Lactonization to Lactone 15

To a solution of silyl enol ether 10 in a mixture of THF and water is added a catalytic amount of osmium tetroxide (OsO_4) followed by sodium periodate (NaIO_4) in portions. The reaction is stirred until the starting material is consumed. The reaction is then quenched, and the intermediate aldehyde/carboxylic acid is reduced in situ with sodium borohydride (NaBH_4). Acidic workup then facilitates the cyclization to afford the lactone 15, which is purified by column chromatography.

Formation of Dihydropyran 16

The lactone 15 is dissolved in CH_2Cl_2 and cooled to $-78\text{ }^\circ\text{C}$. A solution of diisobutylaluminium hydride (DIBAL-H) in hexanes is added dropwise. After stirring, the reaction is quenched, and the resulting lactol is dehydrated under appropriate conditions to yield the dihydropyran 16.

Two-Step Acetylation to Compound 17

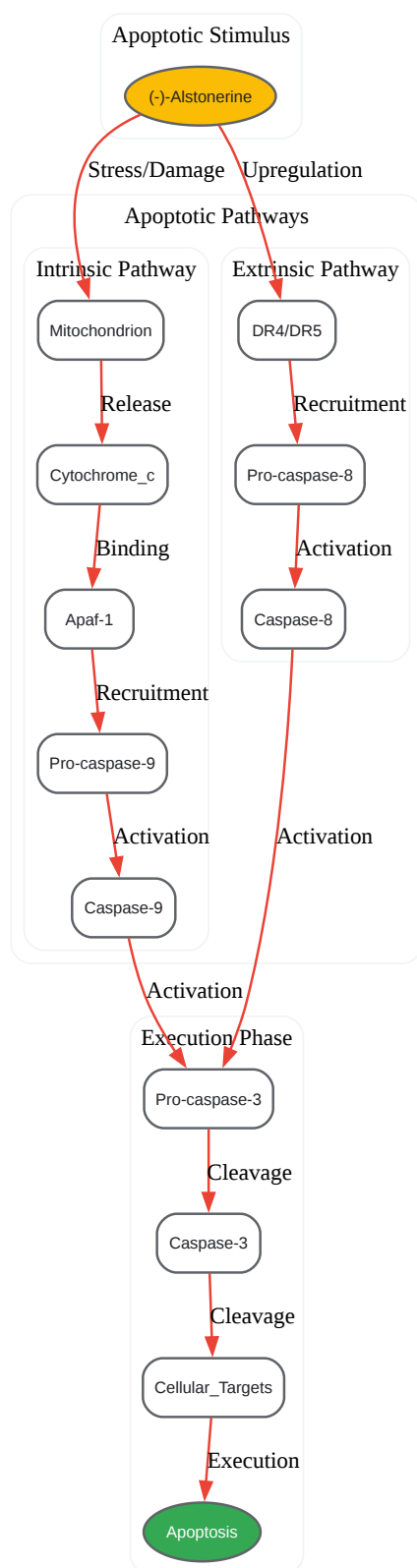
The dihydropyran 16 is treated with an excess of trichloroacetyl chloride in pyridine. The resulting intermediate is then subjected to reduction with zinc dust in acetic acid to furnish the acetylated product 17.

Final Deprotection and Conversion to (-)-Alstonerine

The Boc and other protecting groups are removed from compound 17 using trimethylsilyl iodide (TMSI) in CH_2Cl_2 to yield intermediate 18. Subsequent synthetic operations, as detailed by Miller and Martin, lead to the final product, (-)-alstonerine.

Plausible Mechanism of Cytotoxic Action: Apoptosis Induction

While the specific molecular targets of (-)-alstonerine are not fully elucidated, many cytotoxic alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a generalized apoptotic pathway that could be initiated by a cytotoxic agent like (-)-alstonerine.



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Caption: Generalized pathways of apoptosis induced by a cytotoxic alkaloid.

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